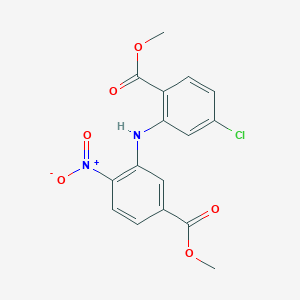
Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chloro group, a methoxycarbonyl group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by esterification and amination reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further modification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers, contributing to advancements in materials science.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-aminophenyl)amino)benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-hydroxyphenyl)amino)benzoate: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H13ClN2O6 |
|---|---|
Peso molecular |
364.73 g/mol |
Nombre IUPAC |
methyl 3-(5-chloro-2-methoxycarbonylanilino)-4-nitrobenzoate |
InChI |
InChI=1S/C16H13ClN2O6/c1-24-15(20)9-3-6-14(19(22)23)13(7-9)18-12-8-10(17)4-5-11(12)16(21)25-2/h3-8,18H,1-2H3 |
Clave InChI |
HTUFJRYOWPZHEV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC2=C(C=CC(=C2)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


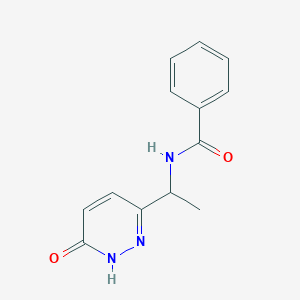
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931265.png)
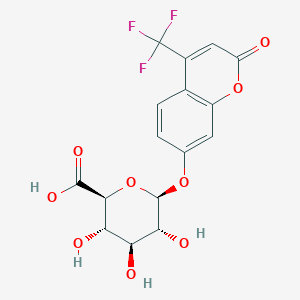


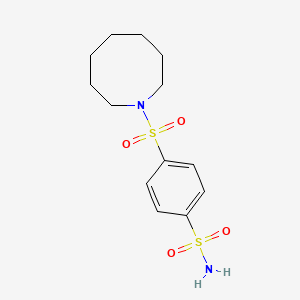

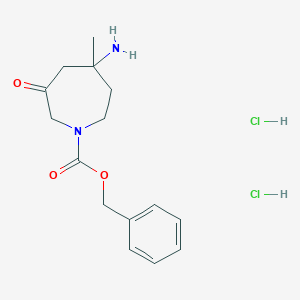
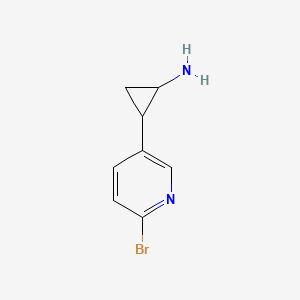
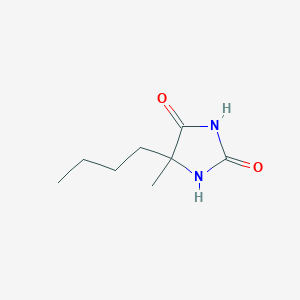
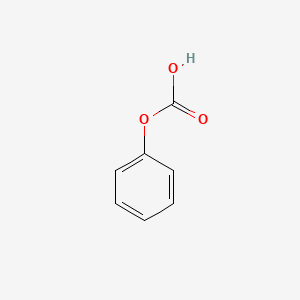

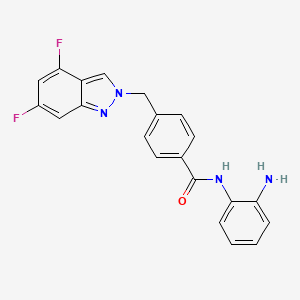
![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
